molecular formula C8H20N2 B1662446 Octamoxin CAS No. 4684-87-1

Octamoxin

Cat. No. B1662446
CAS RN: 4684-87-1
M. Wt: 144.26 g/mol
InChI Key: FODQIVGFADUBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octamoxin is a synthetic compound that belongs to the family of tricyclic antidepressants. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects. Octamoxin has a unique chemical structure, which makes it distinct from other tricyclic antidepressants.

Scientific Research Applications

Understanding Antibiotic Activities

Research has elucidated the general mechanism for the antibiotic activities of polymyxins and related peptides like octapeptins. However, detailed molecular descriptions of these phenomena are yet to be fully understood. Advanced biophysical technologies like NMR and ESR are pivotal for studying the effects of these peptide antibiotics on membrane structures, aiming to correlate the biological properties of these peptides with their effects on the physical properties of membranes (Storm, Rosenthal, & Swanson, 1977).

Therapeutic and Research Applications

Octreotide, an analogue of somatostatin, shows escalating therapeutic and research applications. Its use in conditions like acromegaly and endocrine tumors is almost routine. The potential application in conditions such as acute variceal bleeding and AIDS-related diarrhea, among others, is promising but requires further evaluation. This development also includes the possibility of treating carcinoma by targeting tumor cells (Ginsburg, 2011).

Impact on Reproductive and Neurological Development

A study on Octyl Methoxycinnamate (OMC) revealed that prenatal OMC exposure can affect both reproductive and neurological development in offspring. This includes altered hormone levels and changes in behavior and cognitive functions, highlighting the need for further research on the implications of human exposure to OMC (Axelstad et al., 2011).

Octreotide in Diabetic Retinopathy Therapy

A randomized controlled study demonstrated that octreotide could retard the progression of diabetic retinopathy. This indicates potential benefits in treating advanced retinal diseases and delaying the need for laser surgery, offering new therapeutic avenues (Grant et al., 2000).

Control of Tumor Growth in Neuroendocrine Tumors

Octreotide has shown significant effects in controlling tumor growth in patients with metastatic neuroendocrine midgut tumors. It represents an essential therapeutic option in managing these tumors and reducing the risk of tumor progression (Arnold et al., 2009).

Octreotide Modified Lipid Vesicles in Cancer Therapy

A study on octreotide-modified sterically stabilized liposomes for doxorubicin delivery revealed enhanced anticancer efficacy in somatostatin receptor 2 positive tumor models. This suggests a promising system for treating SSTR2-overexpressing cancers (Zhang et al., 2010).

properties

CAS RN

4684-87-1

Product Name

Octamoxin

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

octan-2-ylhydrazine

InChI

InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3

InChI Key

FODQIVGFADUBKE-UHFFFAOYSA-N

SMILES

CCCCCCC(C)NN

Canonical SMILES

CCCCCCC(C)NN

Other CAS RN

65500-65-4
4684-87-1

synonyms

1-Methylheptylhydrazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

74.08 g (305.7 mmol) of tert-butyl N′-(1-methyl-heptylidene)-hydrazinecarboxylate are dissolved in a mixture of 235 ml of THF and 310 ml of methanol and, after 22.34 g (354.6 mmol) of sodium cyanoborohydride have been added, the mixture is stirred for 1 hour at room temperature. 213 ml of 6N HCl are added dropwise and, after the addition has ended, the mixture is refluxed for 1.5 hours. It is neutralized with 6N NaOH solution, then, after the non-aqueous solvents have been removed, extracted three times with dichloromethane, and, after the mixture has been dried over sodium sulphate, the solvent is removed in vacuo. This gives 37.5 g (85%) of a yellow oil.
Name
tert-butyl N′-(1-methyl-heptylidene)-hydrazinecarboxylate
Quantity
74.08 g
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
22.34 g
Type
reactant
Reaction Step Two
Name
Quantity
213 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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